Emestrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: エメストリンは、通常、化学的に合成されるのではなく、天然源から単離されます。 エメリセラ・ストリアータやポドスポラ・アウストラリスなどの菌類の菌糸体アセトン抽出物から得られます . 単離プロセスには、生物活性誘導分画、高分解能質量分析(HRMS)、核磁気共鳴(NMR)分光法が含まれます .

化学反応の分析

反応の種類: エメストリンは、酸化や還元など、さまざまな化学反応を起こします。 ミトコンドリアにおけるATP合成を阻害することが知られており、酸化リン酸化に脱共役効果を与えます .

一般的な試薬と条件: エメストリンの単離と分析には、抽出用のアセトンやNMR分光法用の溶媒などの試薬が使用されます。 これらの反応の具体的な条件は、単離中に化合物の完全性を維持するために調整されます .

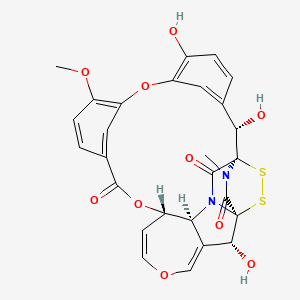

生成される主要な生成物: これらの反応からの主な目的の生成物はエメストリンそのものであり、マクロ環状エピジチオジオキソピペラジン構造が特徴です .

4. 科学研究への応用

エメストリンは、さまざまな科学研究に応用されています。

科学的研究の応用

Anticancer Properties

Cytotoxic Effects

Emestrin exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis in human hepatocellular carcinoma cells (Huh-7) and other cancer types such as T47D and HeLa. The IC50 values for this compound against these cell lines are notably low, indicating potent activity:

| Cell Line | IC50 Value (μg/ml) |

|---|---|

| Huh-7 | 4.89 |

| T47D | 0.16 |

| HeLa | 1.56 |

The mechanism of action involves the induction of the mitochondrial pathway of apoptosis, which is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Antifungal Activity

Inhibition of Fungal Growth

this compound has been identified as a potent antifungal agent. Its structure, classified as an epidithiodioxopiperazine, allows it to exert strong inhibitory effects against various fungal pathogens. Research indicates that this compound can inhibit the growth of fungi like Candida albicans, contributing to its potential therapeutic uses in treating fungal infections .

Drug Discovery Potential

Source of New Compounds

Recent studies have highlighted the potential of this compound and related compounds as leads in drug discovery. Isolated from endophytic fungi associated with plants like Ruprechtia salicifolia, this compound's unique chemical structure provides opportunities for developing novel therapeutic agents . The exploration of fungal metabolites is crucial for identifying new drugs, especially given the rising resistance to conventional treatments.

Case Studies

Case Study: this compound in Cancer Research

A study conducted on Huh-7 cells demonstrated that treatment with this compound led to a marked increase in apoptosis, with early and late apoptotic cells significantly higher than untreated controls. This finding underscores the compound's potential as an anticancer therapeutic agent .

Case Study: Antifungal Efficacy Against Candida albicans

Research evaluating this compound's antifungal properties found it effective against Candida albicans, suggesting its utility in treating systemic fungal infections, particularly in immunocompromised patients .

作用機序

エメストリンは、主にミトコンドリアにおけるATP合成を阻害することにより効果を発揮し、酸化リン酸化に脱共役効果をもたらします . この機序は細胞のエネルギー産生を阻害し、癌細胞のアポトーシスを誘導する可能性があります . さらに、エメストリンはケモカイン受容体を標的にするため、炎症性疾患や自己免疫疾患の治療薬となる可能性があります .

類似化合物:

ケトミン: 抗真菌作用が類似する別のエピジチオジオキソピペラジン.

サイトカラシン類: これらの化合物は、抗真菌作用も示しますが、化学構造と生物学的標的が異なります.

エメストリンの独自性: エメストリンは、ATP合成の強力な阻害作用と真菌病原体と癌細胞の両方に作用する二重の作用により際立っています . そのユニークなマクロ環状構造も、他の類似化合物とは異なります .

類似化合物との比較

Chaetomin: Another epidithiodioxopiperazine with similar antifungal properties.

Cytochalasins: These compounds also exhibit antifungal activity but differ in their chemical structure and specific biological targets.

Uniqueness of Emestrin: this compound stands out due to its potent inhibition of ATP synthesis and its dual action on both fungal pathogens and cancer cells . Its unique macrocyclic structure also distinguishes it from other similar compounds .

特性

分子式 |

C27H22N2O10S2 |

|---|---|

分子量 |

598.6 g/mol |

IUPAC名 |

(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |

InChI |

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1 |

InChIキー |

UWWYWUMDYAWTKK-YITDFDIYSA-N |

SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

異性体SMILES |

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

正規SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

同義語 |

emestrin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。